

Cyclopentyl Formate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclopentyl formate

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **cyclopentyl formate**, including its chemical identity, physicochemical properties, synthesis protocols, and analytical data. The information is intended to support laboratory research and development activities.

Chemical Identification and Properties

Cyclopentyl formate is an ester of cyclopentanol and formic acid. Its fundamental identifiers and properties are summarized below.

Identifier	Value	Reference
IUPAC Name	cyclopentyl formate	[1]
CAS Number	62781-99-1	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Canonical SMILES	C1CCC(C1)OC=O	[1]
InChIKey	QLBKLJFKEUBMGH-UHFFFAOYSA-N	[1]

A summary of key physicochemical properties is provided in the table below.

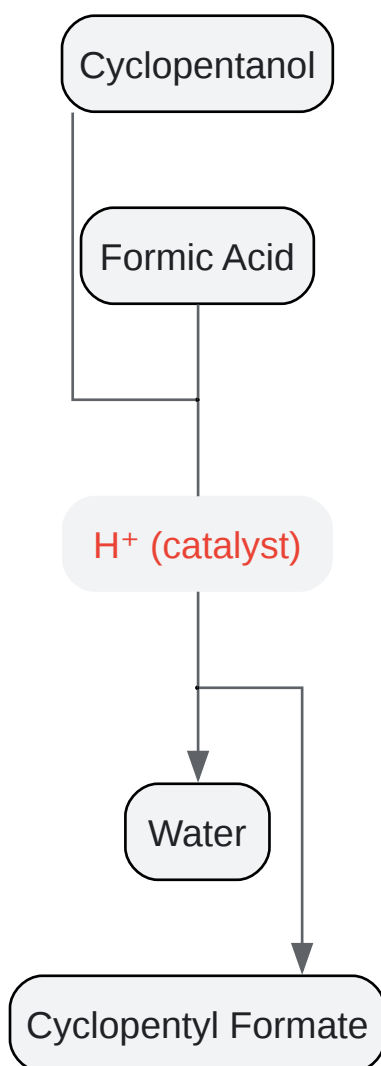
Property	Value
Appearance	Colorless liquid (presumed)
Boiling Point	145-146 °C (predicted)
Density	1.0±0.1 g/cm ³ (predicted)
pKa	-6.8 (predicted)
LogP	1.4 (predicted)

Synthesis of Cyclopentyl Formate

Cyclopentyl formate is primarily synthesized via two main routes: the esterification of cyclopentanol with formic acid (Fischer esterification) and the reaction of cyclopentene with formic acid.

Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction of cyclopentanol with an excess of formic acid.



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Caption: Fischer Esterification of Cyclopentanol.

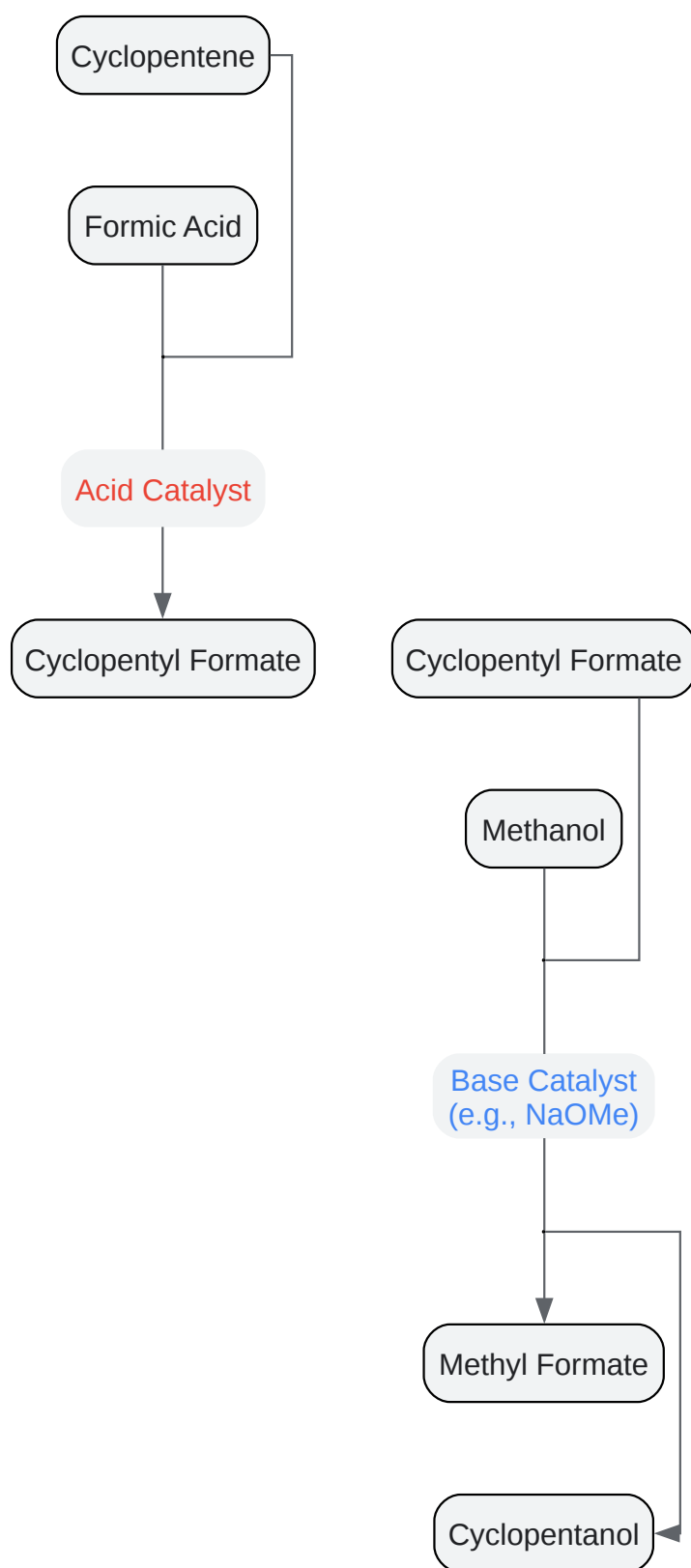
Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq), which can also serve as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Synthesis from Cyclopentene

A patented industrial method involves the direct formation of **cyclopentyl formate** from cyclopentene. This process is often followed by the conversion of the formate ester to cyclopentanol.



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Caption: Industrial synthesis and transformation.

Experimental Protocol (based on patent literature):

- Step A: Formation of **Cyclopentyl Formate**
 - Reaction: React cyclopentene with formic acid in the presence of an acid catalyst.
- Step B: Conversion to Cyclopentanol
 - Transesterification: The resulting **cyclopentyl formate** can be transesterified with methanol in the presence of a base catalyst, such as sodium methoxide, to yield cyclopentanol and methyl formate.

Analytical Data

The characterization of **cyclopentyl formate** is crucial for confirming its identity and purity. Below is a summary of expected analytical data.

Analytical Technique	Expected Observations
^1H NMR	A multiplet for the cyclopentyl methine proton (CHO) around 5.0-5.2 ppm, multiplets for the cyclopentyl methylene protons (CH_2) between 1.5-2.0 ppm, and a singlet for the formate proton (OCHO) around 8.0 ppm.
^{13}C NMR	A signal for the formate carbonyl carbon ($\text{C}=\text{O}$) around 160 ppm, a signal for the cyclopentyl methine carbon (CHO) around 75 ppm, and signals for the cyclopentyl methylene carbons (CH_2) in the aliphatic region.
Mass Spectrometry (EI)	The molecular ion peak (M^+) at m/z 114. The fragmentation pattern may show a prominent peak at m/z 69, corresponding to the loss of the formate group ($\text{HCOO}\cdot$), representing the cyclopentyl cation.
Infrared (IR) Spectroscopy	A strong $\text{C}=\text{O}$ stretching vibration for the ester at approximately 1720 cm^{-1} , and C-O stretching vibrations in the $1200\text{-}1100\text{ cm}^{-1}$ region.

Applications in Research and Development

Currently, the primary documented application of **cyclopentyl formate** is as a chemical intermediate in the synthesis of cyclopentanol. Cyclopentanol and its derivatives are valuable building blocks in the synthesis of various organic molecules, including pharmaceuticals and fragrances. While direct applications of **cyclopentyl formate** in drug development are not widely reported, its role as a precursor makes it a compound of interest for process chemistry and the development of synthetic routes to more complex molecules. Further research may uncover novel applications for this compound.

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References

- 1. Cyclopentyl formate | C₆H₁₀O₂ | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
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